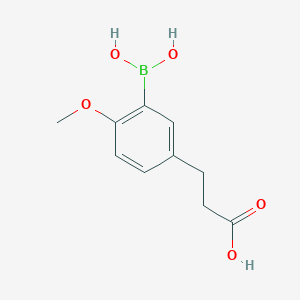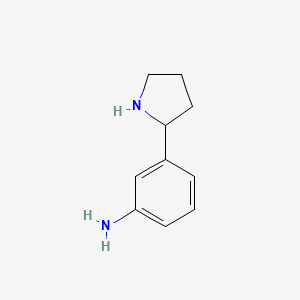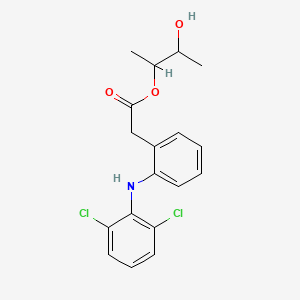
Diclofenac 2,3-Butylene Glycol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diclofenac 2,3-Butylene Glycol Ester is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as an impurity standard in pharmaceutical testing and research . It has a molecular formula of C18H19Cl2NO3 and a molecular weight of 368.25 g/mol .
準備方法
The synthesis of Diclofenac 2,3-Butylene Glycol Ester involves esterification reactions. The primary synthetic route includes the reaction of diclofenac with 2,3-butylene glycol under controlled conditions. The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate ester formation . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Diclofenac 2,3-Butylene Glycol Ester undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are diclofenac and its derivatives .
科学的研究の応用
Diclofenac 2,3-Butylene Glycol Ester is extensively used in scientific research, particularly in:
Pharmaceutical Testing: It serves as a reference standard for the analytical method development and validation of diclofenac-based formulations.
Drug Delivery Systems: Research on prodrug formulations often utilizes this compound to study the release kinetics and stability of diclofenac.
Biological Studies: It is used to investigate the pharmacokinetics and metabolism of diclofenac derivatives in biological systems.
Industrial Applications: The compound is employed in the quality control processes of diclofenac production.
作用機序
The mechanism of action of Diclofenac 2,3-Butylene Glycol Ester is similar to that of diclofenac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .
類似化合物との比較
Diclofenac 2,3-Butylene Glycol Ester can be compared with other diclofenac esters, such as:
Diclofenac Butylene Glycol Ester (Mixture of Isomers): This compound is a mixture of isomers and is used similarly in pharmaceutical testing.
Diclofenac Sodium: A commonly used form of diclofenac in medical treatments, known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific ester linkage, which provides distinct pharmacokinetic properties and makes it valuable for research and analytical purposes .
特性
分子式 |
C18H19Cl2NO3 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
3-hydroxybutan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H19Cl2NO3/c1-11(22)12(2)24-17(23)10-13-6-3-4-9-16(13)21-18-14(19)7-5-8-15(18)20/h3-9,11-12,21-22H,10H2,1-2H3 |
InChIキー |
QTZAVOLNOIMMAP-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


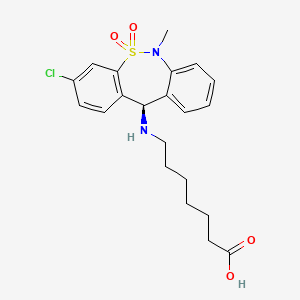
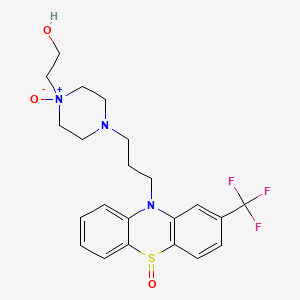
![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)

![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
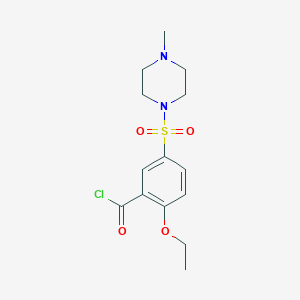
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)
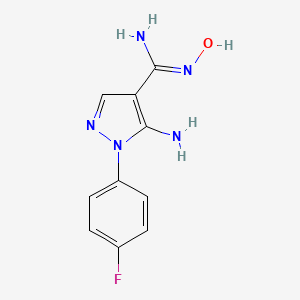
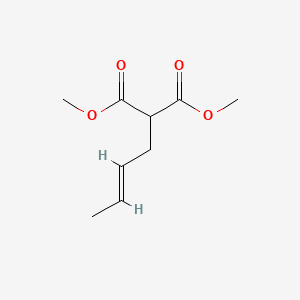
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
